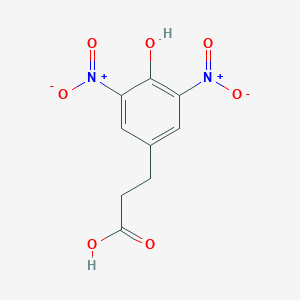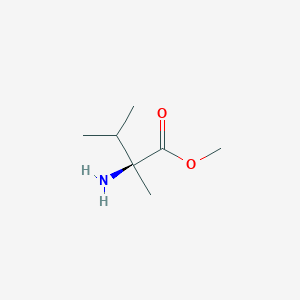![molecular formula C6H5N3O2 B026103 Imidazo[1,2-a]pyrimidine-5,7-diol CAS No. 51647-90-6](/img/structure/B26103.png)
Imidazo[1,2-a]pyrimidine-5,7-diol
Overview
Description
Imidazo[1,2-a]pyrimidine-5,7-diol is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring. The presence of hydroxyl groups at the 5 and 7 positions adds to its unique chemical properties .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used as covalent inhibitors in cancer treatment . These inhibitors work by forming a covalent bond with their target, which can result in changes to the target’s function .
Biochemical Pathways
Similar compounds have been shown to interact with the kras g12c pathway, which plays a crucial role in cell proliferation and survival
Result of Action
Similar compounds have shown anticancer activity, suggesting that imidazo[1,2-a]pyrimidine-5,7-diol may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-5,7-diol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalysts such as gold or palladium to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazo derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyrimidine-5,7-dione.
Reduction: Formation of dihydroimidazo[1,2-a]pyrimidine derivatives.
Substitution: Halogenated imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-5,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-b]pyridazine
- Imidazo[4,5-b]pyridine
Comparison: Imidazo[1,2-a]pyrimidine-5,7-diol is unique due to the presence of hydroxyl groups at the 5 and 7 positions, which confer distinct chemical reactivity and biological activity. Compared to imidazo[1,2-a]pyridine, it exhibits different pharmacological profiles and synthetic accessibility. The presence of the pyrimidine ring also differentiates it from other imidazo derivatives, providing unique electronic and steric properties .
Properties
IUPAC Name |
5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h1-3,11H,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELWUABPSOOYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=O)NC2=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541536 | |
| Record name | 5-Hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51647-90-6 | |
| Record name | 5-Hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)
